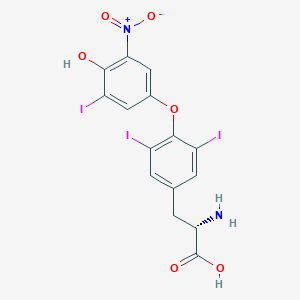
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is a complex organic compound belonging to the class of nitrophenols. This compound is characterized by the presence of multiple iodine atoms and a nitro group attached to a phenyl ring, which is further connected to a tyrosine moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine typically involves multiple steps, starting with the iodination of a phenolic compound. The process may include:
Iodination: Introduction of iodine atoms to the phenolic ring using reagents like iodine monochloride (ICl) or iodine in the presence of oxidizing agents.
Nitration: Introduction of a nitro group (-NO2) to the phenolic ring using nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling with Tyrosine: The iodinated and nitrated phenol is then coupled with L-tyrosine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism of action of O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-iodo-5-nitrophenylacetic acid: Shares a similar phenolic structure with iodine and nitro groups.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: Contains similar functional groups but differs in the attached moiety.
Uniqueness
O-(4-Hydroxy-3-iodo-5-nitrophenyl)-3,5-diiodo-L-tyrosine is unique due to the presence of multiple iodine atoms and its specific coupling with L-tyrosine, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H11I3N2O6 |
|---|---|
Poids moléculaire |
695.97 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodo-5-nitrophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H11I3N2O6/c16-8-4-7(5-12(13(8)21)20(24)25)26-14-9(17)1-6(2-10(14)18)3-11(19)15(22)23/h1-2,4-5,11,21H,3,19H2,(H,22,23)/t11-/m0/s1 |
Clé InChI |
OQLZPBQQKUCBKW-NSHDSACASA-N |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)[N+](=O)[O-])I)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


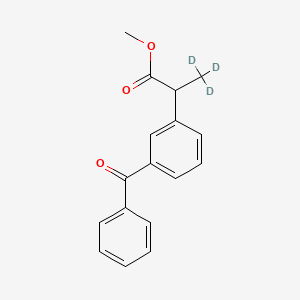
![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B13448510.png)


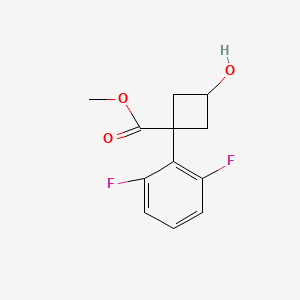
![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![1-(7-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B13448543.png)

![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)

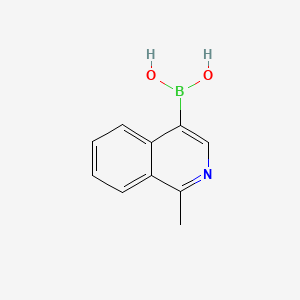
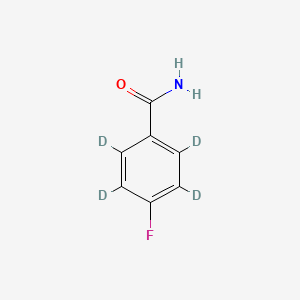
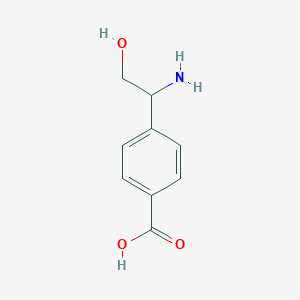
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
